molecular formula C10H14N4O6 B135905 5'-O-Acetylribavirin CAS No. 58151-87-4

5'-O-Acetylribavirin

Cat. No. B135905
CAS RN: 58151-87-4
M. Wt: 286.24 g/mol
InChI Key: SSKIKIHFNHSINB-DAGMQNCNSA-N
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Description

5'-O-Acetylribavirin is a derivative of nucleoside analogues, which are compounds designed to mimic the structure of natural nucleosides. These analogues often possess antiviral properties and are used in the treatment of various viral infections. The acetyl group at the 5' position may influence the compound's biological activity and its ability to interact with viral enzymes or cellular targets.

Synthesis Analysis

The synthesis of 5'-O-Acetylribavirin-like compounds involves multiple steps, including acylation and selective protection of hydroxyl groups. For instance, the synthesis of 2'-O-acyl derivatives of 9-beta-D-arabinofuranosyladenine, a compound related to 5'-O-Acetylribavirin, was achieved by acylation followed by the removal of protective groups under specific conditions to prevent acyl migration . This method demonstrates the complexity and precision required in synthesizing nucleoside analogues with acetyl groups.

Molecular Structure Analysis

The molecular structure of nucleoside analogues like 5'-O-Acetylribavirin is critical for their antiviral activity. The presence of acetyl groups can affect the molecule's conformation and its interaction with biological targets. For example, the acetylated derivative of 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine showed increased inhibition of trypanosomal and neoplastic cell growth compared to its non-acetylated counterpart . This suggests that acetylation can enhance the biological activity of nucleoside analogues.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of nucleoside analogues are essential for their biological function. Acetylation reactions, as seen in the synthesis of 5'-O-Acetylribavirin analogues, are crucial for modifying the biological activity of these compounds. The acetylated derivatives often serve as prodrugs that can be activated within the biological system to exert their antiviral effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5'-O-Acetylribavirin and its analogues are influenced by the acetyl groups. These properties include solubility, stability, and reactivity, which are important for the compound's pharmacokinetics and pharmacodynamics. For example, the synthesis of 1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-L-erythro-pentofuranose, a precursor for beta-L-nucleoside analogues, involves careful consideration of protective group strategies to yield a compound with the desired properties for antiviral activity .

Scientific Research Applications

Drug Repurposing in COVID-19 Treatment

5'-O-Acetylribavirin, as a derivative of Ribavirin, has been studied in the context of drug repurposing for treating COVID-19. Ribavirin itself, along with other repurposed drugs, is being utilized in clinical trials to treat COVID-19 patients. These drugs, originally approved for different indications, are being tested due to their antiviral properties. Drug repurposing presents a quicker and more efficient alternative to developing new medications, especially in pandemic situations like COVID-19 (Kumar et al., 2020).

Antiviral Mechanisms and Drug Resistance

Understanding the mechanisms of antiviral drugs and addressing drug resistance is crucial for effective treatment strategies. Ribavirin's effectiveness and the development of resistance, particularly in the context of Hepatitis C treatment, have been extensively studied. The nuances of drug resistance, especially concerning viral NS5A inhibitors, are critical as they guide the usage of drugs like Ribavirin and its derivatives in clinical settings (Nakamoto et al., 2014).

Molecular Interactions and Therapeutic Potential

The interaction of viruses with the human Renin-Angiotensin System (RAS), particularly the role of the ACE2 receptor, is a key area of study. 5'-O-Acetylribavirin, through its parent compound Ribavirin, is known to interact with these pathways, influencing viral entry and replication. Understanding these molecular interactions opens up possibilities for new therapeutic strategies and provides insights into the potential application of 5'-O-Acetylribavirin in treating diseases like COVID-19 (Costa et al., 2020).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O6/c1-4(15)19-2-5-6(16)7(17)10(20-5)14-3-12-9(13-14)8(11)18/h3,5-7,10,16-17H,2H2,1H3,(H2,11,18)/t5-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKIKIHFNHSINB-DAGMQNCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-Acetylribavirin

CAS RN

58151-87-4
Record name 5'-O-Acetylribavirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058151874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-O-ACETYLRIBAVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09P7KB183C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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